
6,7-Difluoro-1H-indole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Difluoro-1H-indole-5-carbonitrile is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Leimgruber–Batcho indole synthesis, which involves the reaction of an appropriate precursor with fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium.
Industrial Production Methods: Industrial production of 6,7-Difluoro-1H-indole-5-carbonitrile may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Difluoro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .
Applications De Recherche Scientifique
6,7-Difluoro-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6,7-Difluoro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to biological targets, leading to increased biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .
Comparaison Avec Des Composés Similaires
- 5,6-Difluoro-1H-indole-2-carboxylic acid
- 5-Fluoro-1H-indole-2-carbonitrile
- 6-Fluoro-1H-indole-3-carboxaldehyde
Comparison: 6,7-Difluoro-1H-indole-5-carbonitrile is unique due to the specific positioning of the fluorine atoms at the 6 and 7 positions on the indole ring. This positioning can significantly influence its chemical properties and biological activities compared to other fluorinated indole derivatives .
Propriétés
Formule moléculaire |
C9H4F2N2 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
6,7-difluoro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C9H4F2N2/c10-7-6(4-12)3-5-1-2-13-9(5)8(7)11/h1-3,13H |
Clé InChI |
JQZPRMWRTSRJEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C(C(=C(C=C21)C#N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



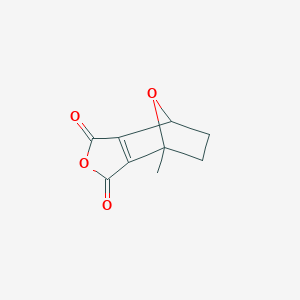


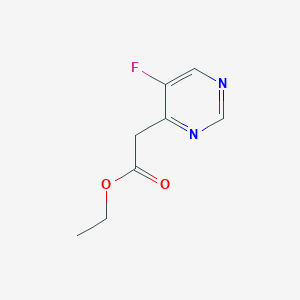
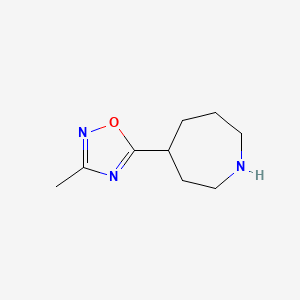

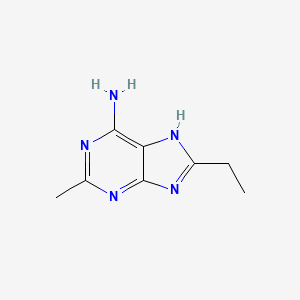
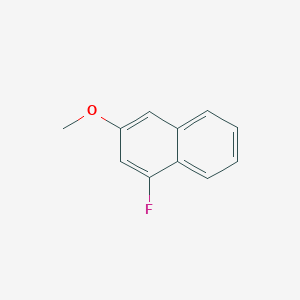
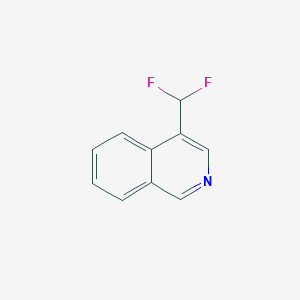
![7-Methylfuro[3,2-F]quinoline](/img/structure/B11910752.png)
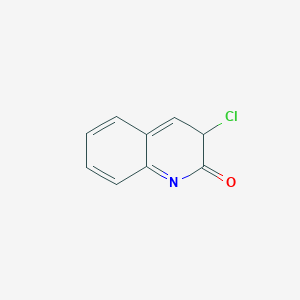

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11910780.png)
